molecular formula C19H21BrN4O3S2 B319412 N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea

N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea

Cat. No.: B319412
M. Wt: 497.4 g/mol
InChI Key: MYGMJRPFNFDTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its bromine, piperazine, sulfonyl, and benzamide functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Bromination: Introduction of a bromine atom into the benzamide structure.

    Sulfonylation: Addition of a sulfonyl group to the phenyl ring.

    Piperazine Incorporation: Attachment of the piperazine moiety to the sulfonylated phenyl ring.

    Carbamothioylation: Introduction of the carbamothioyl group to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. These methods often include:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the desired chemical reactions.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.

    Reduction: Reduction of the compound to remove oxygen or add hydrogen atoms.

    Substitution: Replacement of one functional group with another, such as halogen substitution.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea include:

    2-bromo-N-phenylbenzamide: Lacks the piperazine and sulfonyl groups.

    N-(4-sulfamoylphenyl)benzamide: Contains a sulfonyl group but lacks the bromine and piperazine moieties.

    4-(4-methylpiperazin-1-yl)sulfonylbenzamide: Contains the piperazine and sulfonyl groups but lacks the bromine atom.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the bromine atom, piperazine ring, and sulfonyl group makes it a versatile compound for various chemical and biological studies.

Properties

Molecular Formula

C19H21BrN4O3S2

Molecular Weight

497.4 g/mol

IUPAC Name

2-bromo-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H21BrN4O3S2/c1-23-10-12-24(13-11-23)29(26,27)15-8-6-14(7-9-15)21-19(28)22-18(25)16-4-2-3-5-17(16)20/h2-9H,10-13H2,1H3,(H2,21,22,25,28)

InChI Key

MYGMJRPFNFDTHZ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.